Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKUADXMNKGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202571 | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-14-1 | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-chloro-6-(trifluoromethyl)nicotinate, a key fluorinated heterocyclic building block in modern medicinal and agrochemical research. The guide details its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus is placed on a robust, two-step synthesis protocol, including the preparation of the crucial precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by its esterification. The underlying chemical principles and experimental considerations for each step are discussed to provide a thorough understanding of the process. Furthermore, this guide explores the current and potential applications of this compound, stemming from the unique electronic properties conferred by the trifluoromethyl and chloro substituents on the pyridine ring.

Introduction: The Significance of Fluorinated Nicotinates

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery and agrochemistry, exhibiting a wide range of biological activities.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can dramatically and often favorably alter the physicochemical and biological properties of these molecules. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.[2] Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the chloro and ester functionalities for further chemical transformations.

Chemical Structure and Nomenclature

The precise chemical identity of a compound is fundamental to its scientific application. This section provides a definitive identification of the title compound.

IUPAC Name and CAS Number

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate .

It is registered under the CAS (Chemical Abstracts Service) number 261635-82-9 .

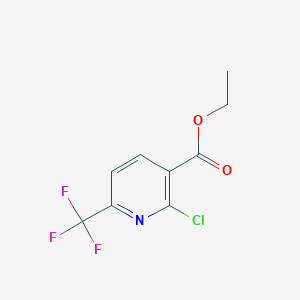

Chemical Structure

The molecular structure of ethyl 2-chloro-6-(trifluoromethyl)nicotinate is depicted below. The structure features a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with an ethyl carboxylate group, and at the 6-position with a trifluoromethyl group.

Figure 1: Chemical structure of ethyl 2-chloro-6-(trifluoromethyl)nicotinate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-chloro-6-(trifluoromethyl)nicotinate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | - |

| Molecular Weight | 253.61 g/mol | - |

| Appearance | Solid (form may vary) | [3] |

| CAS Number | 261635-82-9 | - |

Synthesis and Mechanism

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)nicotinate is most effectively achieved through a two-step process. This involves the initial preparation of the carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, can be synthesized from commercially available starting materials. One common route involves the chlorination of a corresponding hydroxypyridine derivative.

Reaction Scheme:

Figure 2: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

A detailed protocol for the synthesis of 2-chloronicotinic acid derivatives often involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on the corresponding 2-hydroxynicotinic acid.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-(trifluoromethyl)nicotinic acid.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Isolation and Purification: The resulting precipitate, 2-chloro-6-(trifluoromethyl)nicotinic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent is a powerful chlorinating agent effective for converting hydroxyl groups on pyridine rings to chlorides.[5]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Quenching with Ice: This hydrolyzes the unreacted POCl₃ to phosphoric acid and HCl, allowing for the precipitation and isolation of the water-insoluble product.

Step 2: Fischer Esterification to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

The second step involves the esterification of the synthesized carboxylic acid with ethanol, a classic example of a Fischer esterification.[6][7]

Reaction Scheme:

Figure 3: Fischer esterification to the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive the equilibrium towards the product side.[7]

-

Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-6-(trifluoromethyl)nicotinate. Further purification can be performed by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Ethanol: According to Le Chatelier's principle, using an excess of one reactant (ethanol) shifts the equilibrium of this reversible reaction towards the formation of the ester product.[7]

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

-

Aqueous Bicarbonate Wash: This basic wash neutralizes the acidic catalyst and removes any remaining carboxylic acid starting material, simplifying the purification process.

Applications in Research and Development

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of the chloro, trifluoromethyl, and ester groups provides multiple points for chemical modification.

Agrochemicals

Trifluoromethyl-substituted pyridines are a cornerstone of modern agrochemical research.[2] The 2-chloro-5-(trifluoromethyl)pyridine moiety, for instance, is a key component of the highly effective herbicide fluazifop. While specific applications of ethyl 2-chloro-6-(trifluoromethyl)nicotinate in commercial agrochemicals are not extensively documented in publicly available literature, its structural similarity to known active ingredients suggests its potential as a scaffold for the discovery of new herbicides, insecticides, and fungicides.

Medicinal Chemistry

In medicinal chemistry, the nicotinic acid framework is a well-established pharmacophore.[1] The introduction of a trifluoromethyl group can enhance the metabolic stability and potency of drug candidates. The chloro substituent at the 2-position is a particularly useful handle for introducing a wide range of functionalities via nucleophilic aromatic substitution reactions. This allows for the rapid generation of libraries of compounds for biological screening. For example, related 2-amino-6-(trifluoromethyl)nicotinate derivatives have been investigated as potential HIV-1 reverse transcriptase inhibitors.

Characterization

While specific, publicly available spectroscopic data for ethyl 2-chloro-6-(trifluoromethyl)nicotinate is limited, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals for the two aromatic protons on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

Mass Spectrometry: Mass spectrometry (MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group and the chlorine atom.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical development. Its well-defined structure and the reactivity of its functional groups make it a versatile synthetic intermediate. The two-step synthesis outlined in this guide, involving the preparation of the carboxylic acid precursor followed by Fischer esterification, provides a reliable and scalable route to this valuable building block. As the demand for novel, high-performance chemical entities continues to grow, the importance of intermediates like ethyl 2-chloro-6-(trifluoromethyl)nicotinate in enabling innovation is set to increase.

References

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1214346-14-1 Cas No. | Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | Matrix Scientific [matrixscientific.com]

- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. athabascau.ca [athabascau.ca]

An In-Depth Technical Guide to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS No. 261635-82-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex bioactive molecules. This document will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and process development settings.

Core Chemical Identity and Properties

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a trifluoromethyl-substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, along with an ethyl ester at the 3-position, confers specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

| Property | Value | Source(s) |

| CAS Number | 261635-82-9 | [1] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |

| Molecular Weight | 253.61 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical knowledge |

Synthesis and Manufacturing Insights

The primary route for the synthesis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS No. 280566-45-2).

Synthesis of the Precursor: 2-chloro-6-(trifluoromethyl)nicotinic acid

The synthesis of 2-chloro-6-(trifluoromethyl)nicotinic acid is a critical first step. While multiple routes exist for related nicotinic acids, a common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. Information on the synthesis of this specific precursor can be found in various chemical databases and patents.[2]

Esterification to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

Two primary, industrially scalable methods for the esterification of 2-chloro-6-(trifluoromethyl)nicotinic acid are the Fischer-Speier esterification and the acid chloride-mediated esterification.

This classic method involves the direct reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

-

Excess Ethanol: Serves as both a reactant and a solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid (H₂SO₄): A strong protic acid that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and accelerating the nucleophilic attack by ethanol.

-

Reflux Conditions: The elevated temperature increases the reaction rate. A Dean-Stark apparatus can be employed to remove the water byproduct, further driving the equilibrium towards the ester.

Step-by-Step Methodology:

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Fischer-Speier esterification workflow.

This method proceeds via the formation of a more reactive acid chloride intermediate, which then readily reacts with ethanol. This approach is often faster and can be performed under milder conditions than Fischer esterification.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup. Oxalyl chloride is another suitable alternative.

-

Anhydrous Conditions: The acid chloride intermediate is highly reactive towards water and must be handled in a dry environment to prevent hydrolysis back to the carboxylic acid.

-

Pyridine or Triethylamine (Optional): A base can be added to the final step to scavenge the HCl generated during the reaction of the acid chloride with ethanol.

Step-by-Step Methodology:

-

Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.1-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (optional, as a catalyst).

-

Heat the mixture to reflux until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath.

-

Slowly add a solution of absolute ethanol (1.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify as described in Protocol 1.

Caption: Acid chloride-mediated esterification workflow.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.4 (d, 1H, H-4), ~7.8 (d, 1H, H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~164 (C=O), ~152 (C-Cl), ~148 (C-CF₃), ~140 (C-4), ~125 (C-5), ~122 (q, CF₃), ~120 (C-3), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |

| Mass Spec (EI) | m/z (%): 253 (M⁺), 225, 208, 180, 152 |

| IR Spectroscopy | ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1730 (C=O stretch), ~1600, 1570 (C=C, C=N stretch), ~1300-1100 (C-F stretch) |

Reactivity and Applications in Drug Discovery

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a versatile intermediate due to its multiple reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, the ester can be hydrolyzed or converted to other functional groups, and the pyridine ring can undergo various transformations.

Its primary application is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group and can enhance metabolic stability and binding affinity.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various biologically active molecules. For instance, related structures are utilized in the development of:

-

Glucocorticoid Receptor Antagonists: These are investigated for the treatment of metabolic disorders such as diabetes and obesity.

-

HIV-1 Reverse Transcriptase (RT) Inhibitors: The nicotinic acid scaffold has been explored for the development of novel anti-HIV agents.[3][4]

The synthesis of these target molecules often involves the displacement of the 2-chloro substituent with a suitable nucleophile, followed by further modifications of the ester group.

Caption: Synthetic utility in drug discovery.

Safety and Handling

The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified as toxic if swallowed and causes skin and eye irritation.[2] It is prudent to handle Ethyl 2-chloro-6-(trifluoromethyl)nicotinate with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding carboxylic acid is achievable through standard esterification protocols. The strategic placement of the chloro and trifluoromethyl groups provides multiple avenues for further chemical modification, making it a key intermediate in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in its effective utilization.

References

- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

MDPI. (n.d.). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Retrieved from [Link]

- Google Patents. (n.d.). Inhibitors of viral replication, their process of preparation and their therapeutical uses.

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

PubMed. (2020, March 15). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

-

PubMed. (2019, May 21). An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication [mdpi.com]

- 4. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of both a chlorine atom and a trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties and metabolic stability to molecules derived from this intermediate. This document will explore the core synthetic strategies, delving into the mechanistic underpinnings of each transformation and providing detailed, field-proven experimental protocols. The guide is structured to offer not just a series of steps, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of a Trifluoromethylated Nicotinate

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring serves as a common scaffold in a vast array of biologically active compounds. The presence of a trifluoromethyl group (-CF3) can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the construction of complex molecular architectures.

This guide will focus on a logical and industrially scalable synthetic approach, starting from a readily available precursor and proceeding through a series of robust and well-characterized chemical transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate reveals a convergent synthetic strategy. The final ester can be formed from its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid , through a standard esterification process. The nicotinic acid itself can be synthesized by introducing a carboxyl group at the 3-position of the 2-chloro-6-(trifluoromethyl)pyridine ring. This key intermediate, in turn, can be prepared from 2-chloro-6-methylpyridine through a two-step process of photochlorination followed by fluorination.

Synthesis Pathway I: From 2-Chloro-6-methylpyridine

This pathway represents a robust and scalable approach to the target molecule, commencing with the readily available starting material, 2-chloro-6-methylpyridine.

Step 1: Photochlorination of 2-Chloro-6-methylpyridine

The initial step involves the radical chlorination of the methyl group of 2-chloro-6-methylpyridine to yield 2-chloro-6-(trichloromethyl)pyridine. This reaction is typically initiated by UV light.

Causality of Experimental Choices:

-

UV Initiation: The use of ultraviolet light is crucial for the homolytic cleavage of chlorine gas (Cl2) into highly reactive chlorine radicals, which initiate the chain reaction.

-

Inert Solvent: The reaction is often carried out in an inert solvent like carbon tetrachloride to ensure good solubility of the starting material and to act as a heat sink.

-

Excess Chlorine: A continuous flow of chlorine gas is maintained to ensure the complete conversion of the methyl group to the trichloromethyl group.

Experimental Protocol:

-

In a reaction vessel equipped with a UV lamp, a reflux condenser, and a gas inlet, dissolve 2-chloro-6-methylpyridine in carbon tetrachloride.

-

Initiate the UV lamp and begin bubbling chlorine gas through the solution at a controlled rate.

-

Maintain the reaction temperature at reflux. The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the trichloromethyl product.

-

Upon completion, the reaction mixture is cooled, and the excess chlorine and solvent are removed under reduced pressure to yield crude 2-chloro-6-(trichloromethyl)pyridine, which can be purified by distillation.

Step 2: Fluorination of 2-chloro-6-(trichloromethyl)pyridine

The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction, commonly referred to as a "halex" reaction. Anhydrous hydrogen fluoride (HF) is a common fluorinating agent for this transformation.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the presence of water would lead to the hydrolysis of the trichloromethyl group and the formation of byproducts.

-

Pressure Vessel: Due to the low boiling point of hydrogen fluoride and the potential for pressure buildup at elevated temperatures, the reaction is conducted in a sealed pressure vessel (autoclave).

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid catalyst, such as antimony pentachloride (SbCl5), can facilitate the halogen exchange.

Experimental Protocol:

-

Charge a pressure-resistant reactor (autoclave) with 2-chloro-6-(trichloromethyl)pyridine.

-

Carefully add anhydrous hydrogen fluoride to the reactor.

-

Seal the reactor and heat to the desired temperature (typically 100-150 °C). The reaction is maintained at this temperature for several hours.

-

After cooling the reactor to room temperature, the excess hydrogen fluoride is carefully vented.

-

The reaction mixture is then poured onto ice and neutralized with a base (e.g., sodium carbonate).

-

The product, 2-chloro-6-(trifluoromethyl)pyridine, is extracted with an organic solvent and purified by distillation.[1]

Step 3: Carboxylation of 2-chloro-6-(trifluoromethyl)pyridine

The introduction of a carboxylic acid group at the 3-position of the pyridine ring is a critical step. This can be achieved through a metal-halogen exchange followed by quenching with carbon dioxide.

Causality of Experimental Choices:

-

Organolithium Reagent: A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is required to deprotonate the pyridine ring at the 3-position. The 2-chloro and 6-trifluoromethyl groups direct the deprotonation to this position.

-

Low Temperature: The reaction is carried out at a very low temperature (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Anhydrous and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. Therefore, the reaction must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the product, 2-chloro-6-(trifluoromethyl)nicotinic acid, with an organic solvent. The product can be purified by recrystallization.[2]

Step 4: Esterification to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

The final step is the conversion of the carboxylic acid to the corresponding ethyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Excess Alcohol: The reaction is an equilibrium process. Using a large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.

-

Removal of Water: The removal of water, a byproduct of the reaction, also helps to shift the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid in a mixture of ethanol and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the final product, Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, can be purified by vacuum distillation or column chromatography.

Alternative Synthetic Strategies

While the pathway described above is a robust method, other synthetic routes are also viable and may be advantageous under specific circumstances.

Palladium-Catalyzed Carbonylation

An alternative to the lithiation-carboxylation route for introducing the carboxyl group is a palladium-catalyzed carbonylation reaction. This method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. This can directly yield the ester, bypassing the isolation of the carboxylic acid.[3][4][5]

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium catalyst, often in conjunction with a phosphine ligand, is essential for the oxidative addition of the aryl chloride and the subsequent insertion of carbon monoxide.

-

Carbon Monoxide Source: This reaction requires a source of carbon monoxide, which can be supplied as a gas or from a CO-releasing molecule.

-

Base: A base is necessary to neutralize the hydrogen chloride that is formed during the reaction.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Photochlorination | 2-chloro-6-methylpyridine, Cl2, UV light | 75-85 |

| 2 | Fluorination | 2-chloro-6-(trichloromethyl)pyridine, HF | 80-90 |

| 3 | Carboxylation | 2-chloro-6-(trifluoromethyl)pyridine, n-BuLi, CO2 | 60-70 |

| 4 | Esterification | 2-chloro-6-(trifluoromethyl)nicotinic acid, EtOH, H2SO4 | 85-95 |

Conclusion

The synthesis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a multi-step process that requires careful control of reaction conditions and adherence to safety protocols, particularly when handling hazardous reagents like chlorine gas and anhydrous hydrogen fluoride. The pathway commencing from 2-chloro-6-methylpyridine offers a scalable and efficient route to this valuable synthetic intermediate. The alternative palladium-catalyzed carbonylation provides a more convergent approach to the final ester. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important building block for the advancement of pharmaceutical and agrochemical research.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- Google Patents. (2010). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

ChemBK. (2024). 2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide. Retrieved from [Link]

-

ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed Central. (n.d.). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2010). US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method.

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-6-methylpyridine. Retrieved from [Link]

-

MDPI. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Retrieved from [Link]

- Google Patents. (n.d.). CN101891675B - Production method of 6-chloro-2-(trichloromethyl)pyridine.

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Semantic Scholar. (n.d.). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Retrieved from [Link]

-

PubMed. (2017). Palladium-Catalyzed 2,2,2-Trifluoroethoxylation of Aromatic and Heteroaromatic Chlorides Utilizing Borate Salt and the Synthesis of a Trifluoro Analogue of Sildenafil. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium catalyzed carbonylation of ethyl chloroacetate for synthesis of diethyl malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

-

Googleapis. (2009). Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Retrieved from [Link]

-

PubMed. (2018). Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate. Retrieved from [Link]

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]

- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

Introduction

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the chloro, trifluoromethyl, and ethyl nicotinate moieties, make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure and purity is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, offering researchers and drug development professionals a comprehensive reference for its characterization.

This guide will delve into the predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with structurally related compounds.

Molecular Structure and Key Features

The structure of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate features a pyridine ring substituted at the 2, 3, and 6 positions. The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group significantly influences the electron distribution within the pyridine ring, which is reflected in its spectroscopic signatures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: -50 to -80 ppm (referenced to CFCl₃).

-

Number of scans: 64-128.

-

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl group at C-6 and the chloro group at C-2 will deshield these protons, shifting their signals downfield.

-

The ethyl ester group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~155 | C-6 (bearing CF₃) |

| ~150 | C-2 (bearing Cl) |

| ~140 | C-4 |

| ~125 (q) | CF₃ |

| ~122 | C-5 |

| ~118 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester group will appear at the most downfield position.

-

The carbons attached to the electronegative chlorine (C-2) and the trifluoromethyl group (C-6) will also be significantly deshielded.

-

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Data and Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68 | s | -CF₃ |

Interpretation:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Diagram: Predicted ¹H-¹H COSY Correlations

A Technical Guide to the Solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility in common organic solvents. It offers a theoretical framework for predicting solubility behavior based on molecular structure and solvent properties. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data in their own laboratory settings. This document is intended for chemists, chemical engineers, and formulation scientists in the pharmaceutical and agrochemical industries who handle this compound and require a thorough understanding of its solution behavior for process development, formulation design, and reaction optimization.

Introduction: The Significance of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate and Its Solubility

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its trifluoromethyl and chloro- substituents impart unique electronic properties that are often sought after in the design of bioactive compounds. The ethyl nicotinate core is a common scaffold in medicinal chemistry.

The solubility of this compound is a critical physical property that profoundly influences its utility in various applications.[1][2] In drug discovery and development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy.[1][2] Poor solubility can hinder absorption and lead to suboptimal in vivo performance.[2] In chemical process development, understanding the solubility of reactants, intermediates, and final products is essential for designing efficient crystallization, extraction, and purification processes. For formulation scientists, knowledge of solubility is paramount for developing stable and effective dosage forms.[1]

This guide will delve into the theoretical and practical aspects of the solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, providing researchers with the necessary tools to predict and experimentally determine its behavior in a range of common organic solvents.

Theoretical Framework: Predicting the Solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

2.1. Molecular Structure Analysis

To predict the solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, we must first analyze its molecular structure:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its potential for interaction with protic solvents.

-

Ethyl Ester Group (-COOEt): This group has a polar carbonyl (C=O) bond and can also act as a hydrogen bond acceptor. The ethyl group introduces some nonpolar character.

-

Chloro- Substituent (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. While the C-F bonds are polar, the symmetrical nature of the CF3 group can reduce its overall contribution to molecular polarity.

2.2. Influence of Solvent Properties

The choice of solvent is critical in determining the solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate. Common organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to have favorable interactions with the nitrogen atom of the pyridine ring and the carbonyl group of the ester.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors and are expected to be good solvents for this compound due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through van der Waals forces. The presence of the nonpolar trifluoromethyl and ethyl groups suggests that there may be some solubility in less polar solvents, but the overall polarity of the molecule will likely limit its solubility in highly nonpolar solvents like hexane.

Based on this analysis, it is anticipated that Ethyl 2-chloro-6-(trifluoromethyl)nicotinate will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in highly nonpolar solvents.

Quantitative Solubility Data

As of the writing of this guide, specific, publicly available quantitative solubility data for Ethyl 2-chloro-6-(trifluoromethyl)nicotinate in a range of common organic solvents is limited. Therefore, experimental determination is crucial for obtaining accurate and reliable data for specific applications. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Acetone | 5.1 | |||

| Ethyl Acetate | 4.4 | |||

| Dichloromethane | 3.1 | |||

| Chloroform | 4.1 | |||

| Toluene | 2.4 | |||

| n-Hexane | 0.1 |

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[3][4] The following protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate.

Caption: A flowchart of the isothermal saturation method.

4.3. Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. It is important to maintain the temperature during this step.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered saturated solution. Then, dilute the solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

4.4. Causality Behind Experimental Choices

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Continuous Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the dissolution process and helps in reaching equilibrium faster.

-

Filtration: Filtering the saturated solution is essential to remove any undissolved micro- or nanoparticles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and sensitive analytical method like HPLC or UV-Vis ensures the accurate quantification of the dissolved solute.

Safety and Handling

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.

The organic solvents used for solubility determination also have their own associated hazards. Always refer to the SDS for each solvent before use and handle them in a fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate in common organic solvents. While specific quantitative data remains to be extensively published, the principles of molecular structure and solvent polarity provide a solid basis for predicting solubility behavior. The detailed isothermal saturation protocol presented herein offers a robust and reliable method for researchers to generate their own high-quality solubility data. A thorough understanding of the solubility of this important chemical intermediate is essential for its effective utilization in research and development, ultimately contributing to the successful advancement of new pharmaceuticals and agrochemicals.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

- Vertex AI Search. (n.d.). Importance of Solubility for New Drug Molecules.

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. In PMC. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

-

Journal of Chemical & Engineering Data. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). Ethyl 2,4-dichloro-6-methylnicotinate. [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. [Link]

Sources

- 1. 1214346-14-1 Cas No. | Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | Matrix Scientific [matrixscientific.com]

- 2. Ethyl 2,4-dichloro-6-methylnicotinate | C9H9Cl2NO2 | CID 604813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1260778-46-8|Ethyl 6-chloro-4-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-Chloro-6-(4-trifluorophenyl)nicotinate | 1187930-16-0 [sigmaaldrich.com]

The Synthetic Versatility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate: A Gateway to Advanced Pharmaceuticals and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-chloro-6-(trifluoromethyl)nicotinate stands out as a highly versatile and valuable building block, offering a unique combination of reactive sites that enable the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the applications of this key intermediate, detailing its reactivity and providing field-proven insights into its use in the synthesis of cutting-edge pharmaceuticals and other advanced materials.

The pyridine ring, a common motif in pharmaceuticals, when substituted with a trifluoromethyl group, gains remarkable new properties. The potent electron-withdrawing nature of the CF₃ group significantly influences the electronic characteristics of the pyridine ring, impacting the reactivity of its other substituents. This electronic modulation is a key factor in the synthetic utility of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity and Synthetic Potential

The chemical architecture of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is characterized by three key functional groups, each offering distinct opportunities for chemical transformation: the chloro substituent at the 2-position, the ethyl ester at the 3-position, and the trifluoromethyl group at the 6-position. The chlorine atom, activated by the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group, is a prime site for nucleophilic displacement and cross-coupling reactions. The ethyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

This guide will delve into the two primary modes of application for this versatile building block: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling reactions.

Application 1: Nucleophilic Aromatic Substitution (SNAr) - Building Aminopyridine Scaffolds

The electron-deficient nature of the pyridine ring in Ethyl 2-chloro-6-(trifluoromethyl)nicotinate makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-position. This reactivity is a powerful tool for the introduction of nitrogen-based functional groups, which are prevalent in a vast array of pharmaceuticals.

The Causality Behind the Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing trifluoromethyl group and the ring nitrogen play a crucial role in stabilizing this intermediate by delocalizing the negative charge. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinate Derivatives

This protocol provides a representative procedure for the reaction of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

| Reagent/Material | Grade |

| Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | ≥98% |

| Amine (e.g., benzylamine, morpholine) | Reagent Grade |

| Anhydrous Solvent (e.g., Dioxane, DMF, NMP) | Anhydrous |

| Base (e.g., K₂CO₃, Et₃N) | Anhydrous |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., dioxane).

-

Addition of Reagents: Add the amine (1.2 eq) and the base (2.0 eq, e.g., K₂CO₃) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired 2-amino-6-(trifluoromethyl)nicotinate derivative.

Data Summary: Representative Amination Reactions

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Dioxane | 100 | 12 | 85 |

| 2 | Morpholine | DMF | 110 | 8 | 92 |

| 3 | Aniline | NMP | 120 | 16 | 78 |

Application 2: Suzuki-Miyaura Cross-Coupling - Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

The Catalytic Cycle: A Palladium-Mediated Transformation

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate, forming a palladium(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-6-(trifluoromethyl)nicotinate Derivatives

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate with an arylboronic acid.

Materials:

| Reagent/Material | Grade |

| Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | ≥98% |

| Arylboronic acid | Reagent Grade |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst Grade |

| Base (e.g., Na₂CO₃, K₃PO₄) | Anhydrous |

| Anhydrous Solvent (e.g., Dioxane, Toluene) | Anhydrous |

Procedure:

-

Reaction Setup: To a Schlenk flask, add Ethyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0 eq, e.g., Na₂CO₃).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., a mixture of dioxane and water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-(trifluoromethyl)nicotinate.

Data Summary: Representative Suzuki-Miyaura Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 88 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 91 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 82 |

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a key feature in numerous biologically active molecules. Ethyl 2-chloro-6-(trifluoromethyl)nicotinate serves as a crucial starting material for the synthesis of these complex targets.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is implicated in a range of autoimmune diseases. Small molecule inhibitors of Janus kinases are therefore a significant area of pharmaceutical research.[1][2] Many potent and selective JAK inhibitors feature a trifluoromethylpyridine core, which can be accessed through intermediates derived from Ethyl 2-chloro-6-(trifluoromethyl)nicotinate. The ability to introduce diverse substituents at the 2-position via SNAr and Suzuki coupling reactions is critical for fine-tuning the selectivity and pharmacokinetic properties of these inhibitors.

Agrochemicals

The unique physicochemical properties imparted by the trifluoromethyl group also make trifluoromethylpyridines valuable in the development of modern agrochemicals, including herbicides, fungicides, and insecticides.[3][4] The metabolic stability and enhanced membrane permeability associated with this moiety contribute to the efficacy and desired properties of the final active ingredients. Ethyl 2-chloro-6-(trifluoromethyl)nicotinate provides a versatile platform for the synthesis of novel agrochemical candidates.

Conclusion

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a powerful and versatile building block for the synthesis of advanced materials with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions, driven by the electronic properties of the trifluoromethylpyridine scaffold, provides chemists with reliable and efficient methods for constructing complex molecular architectures. As the demand for more effective and selective therapeutic agents and crop protection solutions continues to grow, the importance of key intermediates like Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is set to increase, making it an indispensable tool in the arsenal of the modern synthetic chemist.

References

-

Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. [Link]

-

ResearchGate. (2014). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their versatile reactivity. Its structural complexity, featuring a chlorine atom, a trifluoromethyl group, and an ethyl ester on a pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1214346-14-1 | [1] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |

| Molecular Weight | 253.61 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Section 2: Hazard Identification and GHS Classification

Understanding the potential hazards of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate is paramount for ensuring laboratory safety. Based on available data, this compound is classified as an irritant.

GHS Hazard Statements: [1]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

GHS Pictogram:

Signal Word: Warning

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P363: Wash contaminated clothing before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure.

Caption: Recommended PPE for handling Ethyl 2-chloro-6-(trifluoromethyl)nicotinate.

Engineering Controls

Engineering controls are crucial for minimizing the risk of inhalation and systemic exposure.

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed and store in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Inert Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere is recommended.[2]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Caption: First aid measures for exposure to Ethyl 2-chloro-6-(trifluoromethyl)nicotinate.

Section 5: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-